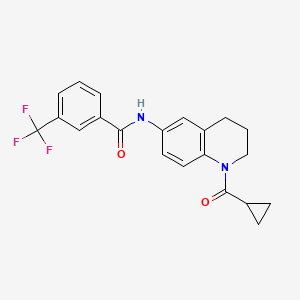

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

説明

This compound features a benzamide core substituted with a trifluoromethyl group at the 3-position and a 1-cyclopropanecarbonyl-tetrahydroquinoline moiety at the 6-position (Figure 1). The cyclopropane ring and trifluoromethyl group are critical for metabolic stability and target binding, as seen in related compounds .

特性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O2/c22-21(23,24)16-5-1-3-15(11-16)19(27)25-17-8-9-18-14(12-17)4-2-10-26(18)20(28)13-6-7-13/h1,3,5,8-9,11-13H,2,4,6-7,10H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFZJQGFGLKUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring, the introduction of the cyclopropane group, and the attachment of the trifluoromethyl benzamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be designed to ensure consistency, efficiency, and safety. Key considerations include the selection of appropriate solvents, catalysts, and purification methods to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce different quinoline analogs.

科学的研究の応用

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

類似化合物との比較

Structural Analogs in Medicinal Chemistry (Excluded Compounds from )

lists benzamide derivatives excluded from a patent, highlighting key structural distinctions:

- Substituent Variations: The target compound lacks sulfur-containing heterocycles (e.g., thiazolyl, thienyl) present in excluded analogs like N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide. These sulfur groups enhance solubility but may reduce blood-brain barrier penetration compared to the tetrahydroquinoline scaffold .

Table 1: Key Structural Differences

| Compound Name | Core Structure | Key Substituents | Potential Advantages |

|---|---|---|---|

| Target Compound | Benzamide + tetrahydroquinoline | 3-(trifluoromethyl), 1-cyclopropanecarbonyl | Metabolic stability, lipophilicity |

| Excluded Analog (e.g., N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide) | Benzamide + pyridine/thiazole | Thiazolylmethylthio, pyridinylamino | Enhanced solubility, possible broader target engagement |

Pesticide-Derived Analogs ()

includes benzamides with agricultural uses, offering insights into trifluoromethyl and cyclopropane functionalities:

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Shares the trifluoromethyl benzamide core but replaces the tetrahydroquinoline with an isopropoxyphenyl group. This substitution reduces conformational rigidity, likely diminishing target specificity compared to the cyclopropanecarbonyl-tetrahydroquinoline motif .

- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Features a cyclopropane carboxamide linked to a furan ring. The absence of a benzamide core and tetrahydroquinoline limits direct comparison but underscores the cyclopropane’s role in stability .

Table 2: Functional Group Impact on Application

| Compound | Application | Key Groups | Relevance to Target Compound |

|---|---|---|---|

| Flutolanil | Pesticide | Trifluoromethyl, isopropoxyphenyl | Highlights trifluoromethyl’s role in agrochemical activity |

| Cyprofuram | Pesticide | Cyclopropane, furan | Demonstrates cyclopropane’s metabolic resistance |

| Target Compound | Hypothetical pharmaceutical | Cyclopropanecarbonyl, tetrahydroquinoline | Combines rigidity (cyclopropane) with aromatic targeting (benzamide) |

Thiazolyl Derivative ()

The compound N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide shares the cyclopropanecarbonyl-tetrahydroquinoline moiety but introduces a thiazolyl bridge and methoxy-N-methylbenzamide. Key differences include:

Table 3: Structural and Pharmacokinetic Comparison

| Feature | Target Compound | Thiazolyl Analog |

|---|---|---|

| Linker | Direct benzamide | Thiazolyl bridge |

| Substituents | 3-(trifluoromethyl) | 3-methoxy, N-methyl |

| Metabolic Stability | High (trifluoromethyl, cyclopropane) | Moderate (methoxy may increase oxidation) |

| Solubility | Moderate (lipophilic groups) | Higher (thiazole polarity) |

生物活性

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a cyclopropanecarbonyl group linked to a tetrahydroquinoline moiety and a trifluoromethylbenzamide. The synthesis typically involves multi-step organic reactions, starting from readily available precursors. Key steps include the formation of the tetrahydroquinoline structure through hydrogenation processes and subsequent amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide exhibits its biological effects through interaction with specific molecular targets. It is believed to modulate enzyme activities involved in inflammatory pathways, potentially exerting anti-inflammatory and anticancer properties. The exact molecular targets remain under investigation but may include various enzymes and receptors .

Antimicrobial Properties

Research has shown that compounds similar to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide possess antimicrobial activity against Mycobacterium tuberculosis and other pathogens. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating infections caused by resistant strains .

Study 1: Antidepressant-Like Effects

A recent study evaluated the antidepressant-like effects of related compounds in animal models. The findings indicated that certain benzamide derivatives could modulate the serotonergic system, particularly targeting 5-HT receptors. This suggests a potential role for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide in developing new antidepressants .

Study 2: Inhibition of Enzymatic Activity

In another study focusing on enzyme inhibition, derivatives containing the trifluoromethyl group were assessed for their ability to inhibit AChE and BuChE. The results showed varying degrees of inhibition with IC50 values indicating that some derivatives were more potent than existing treatments like rivastigmine. This highlights the therapeutic potential of these compounds in neurodegenerative diseases .

Data Summary

Q & A

Q. What are the standard synthetic protocols for preparing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide?

- The synthesis involves multi-step reactions, including: (i) Introduction of the cyclopropanecarbonyl group to the tetrahydroquinoline core via acylation under anhydrous conditions. (ii) Coupling of the 3-(trifluoromethyl)benzamide moiety using carbodiimide-based reagents (e.g., DCC or EDCI) in dimethylformamide (DMF) at 50–60°C. (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key challenges include controlling regioselectivity during acylation and minimizing hydrolysis of the trifluoromethyl group.

Q. How is the structural integrity of this compound validated post-synthesis?

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropane carbonyl protons at δ 1.2–1.5 ppm; trifluoromethyl group at δ 120–125 ppm in ¹³C).

- 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroquinoline ring .

- High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M+H]+ calculated for C₂₁H₁₈F₃N₂O₂: 411.1325) .

Q. What are the compound’s stability profiles under varying storage conditions?

- Thermal Stability: Decomposes above 200°C (TGA data).

- Solubility: Poor in aqueous buffers (<0.1 mg/mL in PBS); soluble in DMSO, DMF, or dichloromethane.

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the cyclopropane moiety .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide intermediates are used .

- Solvent Optimization: Replace DMF with THF or acetonitrile to reduce side reactions (e.g., amide hydrolysis).

- Process Monitoring: Use inline FTIR or HPLC to track intermediates and adjust reaction kinetics in real-time .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?

- The electron-withdrawing trifluoromethyl group activates the benzamide carbonyl toward nucleophilic attack.

- Kinetic Studies: Second-order kinetics observed with primary amines (k ≈ 0.05 M⁻¹s⁻¹ at 25°C in DMSO) .

- DFT Calculations: Predict preferential attack at the benzamide carbonyl over the cyclopropanecarbonyl group due to lower LUMO energy (–2.1 eV vs. –1.7 eV) .

Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?

- Assay Validation:

- Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement.

- Test against structurally related analogs (e.g., replacing trifluoromethyl with chlorine) to isolate pharmacophore contributions .

- Off-Target Profiling: Screen against kinase panels to rule out nonspecific binding .

Q. What computational strategies are effective for predicting the compound’s binding modes?

- Molecular Docking (AutoDock Vina): Prioritize flexible docking to account for conformational changes in the tetrahydroquinoline ring.

- MD Simulations (GROMACS): Simulate ligand-protein complexes for ≥100 ns to assess stability of hydrogen bonds with active-site residues (e.g., Asp32 in hypothetical protease targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。